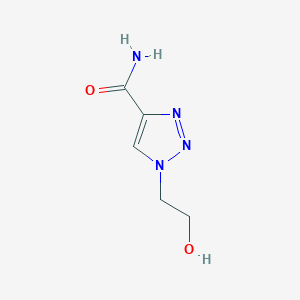

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-5(11)4-3-9(1-2-10)8-7-4/h3,10H,1-2H2,(H2,6,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAXIDREXOTWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2,3-Triazole-4-carboxylic Acid Derivatives

- The initial step involves the reaction of organic azides with β-ketoesters or related compounds to form 1,2,3-triazole-4-carboxylic acids.

- For example, aryl azides react with ethyl acetoacetate to yield 1H-1,2,3-triazole-4-carboxylic acids, which can be further converted into acid chlorides using thionyl chloride (SOCl2) for subsequent transformations.

- The Dimroth rearrangement is another key reaction used to form the triazole ring system, which involves the cyclization of azides with β-ketoesters under mild conditions.

Amidation to Form 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

- The 1,2,3-triazole-4-carboxylic acid or its acid chloride derivative is then reacted with 2-aminoethanol to form the target carboxamide.

- A typical procedure involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in dry acetonitrile, followed by addition of 2-aminoethanol and heating at approximately 70 °C for 1 hour.

- After reaction completion, the mixture is cooled, diluted with water, and the product is isolated by filtration and recrystallization from ethanol, yielding the compound as colorless crystals with high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of triazole acid | Organic azide + β-ketoester (Dimroth reaction) | 60–80 °C | 1–3 hours | 70–85 | Mild heating, solvent varies |

| Conversion to acid chloride | SOCl2 | Room temp | 30 min | Quantitative | For further amidation |

| Amidation | Acid chloride + 2-aminoethanol + CDI in dry acetonitrile | 70 °C | 1 hour | 75–90 | Followed by crystallization |

These conditions are optimized to balance reaction efficiency and product purity. The amidation step is crucial for the formation of the hydroxyethyl carboxamide moiety and is typically performed under anhydrous conditions to prevent hydrolysis.

Structural and Mechanistic Insights

- The amidation proceeds via nucleophilic attack of the amino group of 2-aminoethanol on the activated carbonyl carbon of the acid chloride or CDI-activated acid, forming the amide bond.

- The 1,2,3-triazole ring system remains intact during these transformations, providing stability and biological activity to the molecule.

- Crystallographic studies reveal that the hydroxyethyl substituent is oriented to allow hydrogen bonding, which may influence the compound's solubility and biological interactions.

Summary of Research Findings

- The two-step synthesis involving Dimroth reaction followed by amidation is the most widely accepted and efficient method for preparing 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide.

- The reaction conditions are mild and produce high yields with good purity.

- Structural analyses confirm the formation of the desired compound and provide insight into its molecular conformation and intermolecular interactions.

- This synthetic route is adaptable to various substituted triazole derivatives, facilitating the exploration of structure-activity relationships in medicinal chemistry.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.

Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular processes.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide are heavily influenced by its substituents. Below is a detailed comparison with analogous triazole-4-carboxamide derivatives:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity: Hydrophilic Groups: The hydroxyethyl group in the target compound improves water solubility compared to hydrophobic substituents like the 2,6-difluorobenzyl group in Rufinamide. This may enhance bioavailability but reduce blood-brain barrier penetration, making it less suitable for CNS targets like epilepsy . Aromatic Substituents: Derivatives with aryl groups (e.g., 4-methoxyphenyl in or quinolinyl in ) exhibit enhanced anticancer or metabolic activity due to π-π stacking interactions with target proteins.

Synthetic Efficiency :

- CuAAC is universally employed for triazole ring formation, but post-functionalization (e.g., amidation) varies. For example, Rufinamide’s synthesis involves coupling with 2,6-difluorobenzylamine, while the target compound uses 2-hydroxyethylamine .

Pharmacological Targets :

- Rufinamide’s antiepileptic action contrasts with the anticancer focus of analogs like ZIPSEY (CSD refcode) and 3o, highlighting how substituent-driven target specificity arises .

- The hydroxyethyl group’s hydrogen-bonding capacity may favor interactions with enzymes or receptors involved in proliferative pathways, though explicit data is pending .

Structural Insights :

- Crystallographic studies on analogs (e.g., ZIPSEY) reveal that bulkier substituents (e.g., 4-chlorophenyl) stabilize molecular conformations via van der Waals interactions, whereas hydroxyethyl may promote hydrophilic crystal packing .

Biological Activity

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family, known for its diverse biological activities. This article aims to consolidate existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Activities

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities including antimicrobial , anticancer , and anti-inflammatory effects. The triazole moiety is recognized for its ability to interact with various biological targets, making it a promising scaffold in medicinal chemistry.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation through various mechanisms:

- Thymidylate Synthase Inhibition : Compounds containing the triazole ring have shown significant inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, certain synthesized triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, indicating strong potential as anticancer agents .

- Cell Line Studies : In vitro studies have shown that 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives can induce apoptosis in various cancer cell lines such as MCF-7 and HCT116. For example, one study reported an IC50 value of 0.43 µM for a related triazole derivative against HCT116 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide | MCF-7 | 0.43 | TS Inhibition |

| Triazole derivative X | HCT116 | 2.70 | Apoptosis Induction |

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. Studies indicate that these compounds can effectively inhibit the growth of bacteria such as E. coli and S. aureus. For instance, specific derivatives have shown promising results against these pathogens, highlighting their potential as antimicrobial agents .

The biological activity of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds may enhance ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

- Enzyme Inhibition : The inhibition of key enzymes involved in cellular processes is a common mechanism through which these compounds exert their effects. For example, the inhibition of TS disrupts nucleotide synthesis necessary for DNA replication.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical settings:

- Clinical Trials : A derivative of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide was tested in clinical settings for its anticancer properties and showed significant efficacy with manageable side effects .

- In Vivo Studies : Animal models have demonstrated that triazole-containing compounds can effectively reduce tumor size without significant toxicity to normal tissues .

Q & A

Q. How can researchers integrate theoretical frameworks (e.g., molecular orbital theory) to explain its reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Transition State Modeling : Use Gaussian 16 to model reaction pathways (e.g., triazole ring formation) .

- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., electronic effects on cycloaddition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.